1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole
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Overview
Description
1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a tert-butyl group at the first position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole typically involves the nitration of 1-(tert-Butyl)-1H-benzo[d]imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available starting materials
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(tert-Butyl)-5-amino-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-(tert-Butyl)-1H-benzo[d]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-benzo[d]imidazole: Lacks the tert-butyl group, which may affect its solubility and steric properties.
1-(tert-Butyl)-2-nitro-1H-benzo[d]imidazole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Uniqueness: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the tert-butyl and nitro groups, which confer specific steric and electronic properties
Properties
CAS No. |
35681-33-5 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-tert-butyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-7-12-9-6-8(14(15)16)4-5-10(9)13/h4-7H,1-3H3 |
InChI Key |
QXEVVCLRNNHEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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